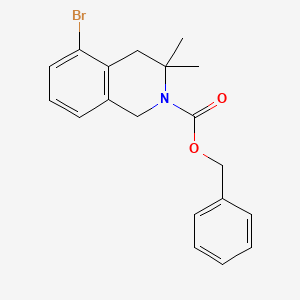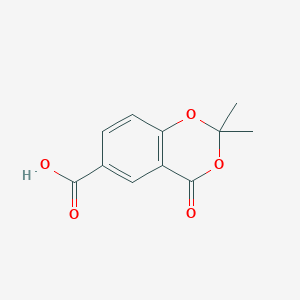
benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves the reaction of 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline with benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3,4-dihydroisoquinoline-2-carboxylic acid: Similar structure but lacks the benzyl ester group.
3,3-Dimethyl-1,4-dihydroisoquinoline: Lacks the bromine and carboxylate groups.
N-alkylated 3,4-dihydroisoquinolinones: Similar core structure but different substituents.
Uniqueness
Benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is unique due to the presence of both the benzyl ester and bromine substituents, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C19H20BrNO2 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
benzyl 5-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H20BrNO2/c1-19(2)11-16-15(9-6-10-17(16)20)12-21(19)18(22)23-13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3 |
Clave InChI |
JVEFLZRXBZVTHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CN1C(=O)OCC3=CC=CC=C3)C=CC=C2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-phenylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8538647.png)

![tert-butyl 4-[(4-nitrophenyl)methoxycarbonyl-prop-2-enylamino]piperidine-1-carboxylate](/img/structure/B8538650.png)



![6-Chloroimidazo[1,2-b]pyridazine-2-carbonyl chloride](/img/structure/B8538669.png)
![1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one](/img/structure/B8538686.png)

![2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-3,6-dihydro-1(2h)-pyridinyl]ethyl]-](/img/structure/B8538705.png)

![2-[(1-chloronaphthalen-2-yl)oxy]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B8538728.png)
